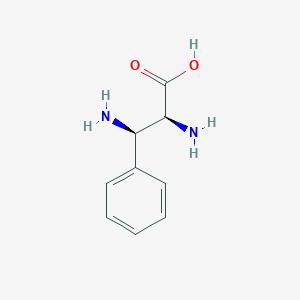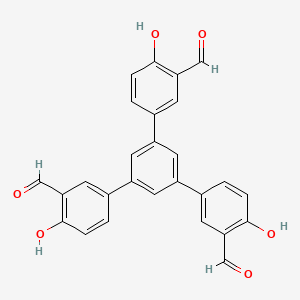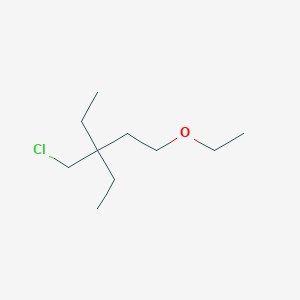
Ethyl 3-(3,4,5-trifluorophenyl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4,5-trifluorophenyl)propiolate is a fluorinated organic compound with the molecular formula C11H7F3O2 and a molecular weight of 228.17 g/mol . This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,4,5-trifluorophenyl)propiolate can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with ethyl propiolate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4,5-trifluorophenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
Ethyl 3-(3,4,5-trifluorophenyl)propiolate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3,4,5-trifluorophenyl)propiolate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biological targets. The propiolate moiety allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl propiolate: A simpler analog without the fluorine atoms, used in various organic synthesis reactions.
Ethyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate: A related compound with an amino group, offering different reactivity and applications.
Uniqueness
Ethyl 3-(3,4,5-trifluorophenyl)propiolate is unique due to the trifluoromethyl groups on the phenyl ring, which impart distinct electronic and steric properties. These fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex fluorinated molecules .
Properties
Molecular Formula |
C11H7F3O2 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
ethyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H7F3O2/c1-2-16-10(15)4-3-7-5-8(12)11(14)9(13)6-7/h5-6H,2H2,1H3 |
InChI Key |
RHPHKQVMIJGDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


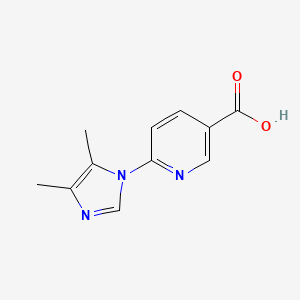
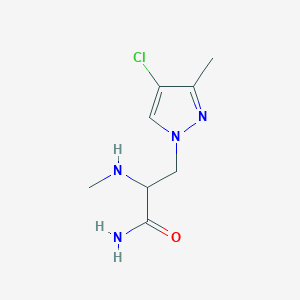


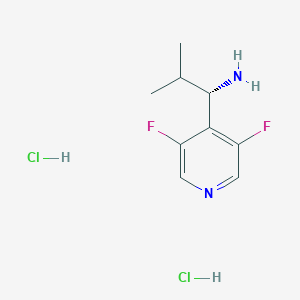
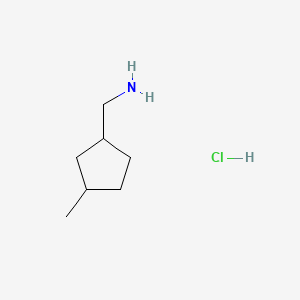

![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)

